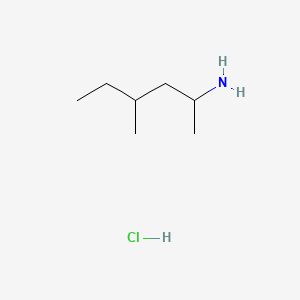

Methylhexanamine hydrochloride

Description

Properties

IUPAC Name |

4-methylhexan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-4-6(2)5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKBPHUAHARETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657022 | |

| Record name | 4-Methylhexan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13803-74-2 | |

| Record name | 4-Methylhexan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-hexanamine, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of 1,3-Dimethylamylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dimethylamylamine (DMAA) is a synthetic sympathomimetic amine that exerts its physiological effects primarily through the modulation of catecholaminergic systems, specifically by interacting with norepinephrine and dopamine transporters. This technical guide provides a comprehensive overview of the molecular mechanisms underlying DMAA's action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. While early research presented a conflicting picture, recent in-vitro studies have clarified that DMAA acts as a competitive inhibitor of both the norepinephrine transporter (NET) and the dopamine transporter (DAT), with a notably higher affinity for NET. Its interaction with DAT is analogous to that of substrates like amphetamine, inducing transporter endocytosis, though with lower potency. These interactions lead to an increase in extracellular concentrations of norepinephrine and dopamine, resulting in the characteristic stimulant and sympathomimetic effects of the compound.

Molecular Mechanism of Action

1,3-Dimethylamylamine's primary mechanism of action is the inhibition of monoamine transporters, leading to an increase in the synaptic concentration of norepinephrine and dopamine.[1][2][3] This action is responsible for its sympathomimetic effects, including increased energy, focus, and alertness.[4][5]

Interaction with the Norepinephrine Transporter (NET)

DMAA exhibits a significant affinity for the norepinephrine transporter, acting as a potent inhibitor of norepinephrine reuptake.[6] This inhibition is a key contributor to the pronounced sympathomimetic and cardiovascular effects observed with DMAA administration, such as vasoconstriction and increased blood pressure.[7][8] The increased availability of norepinephrine in the synaptic cleft enhances signaling at adrenergic receptors.

Interaction with the Dopamine Transporter (DAT)

Contrary to some earlier reports suggesting no significant interaction, recent research has demonstrated that DMAA is a competitive inhibitor of the dopamine transporter.[6][9] The interaction is described as "substrate-like," meaning that in addition to blocking dopamine reuptake, DMAA can induce conformational changes in the transporter and promote its internalization (endocytosis) from the cell surface, a mechanism shared with amphetamine.[6][10] This leads to a reduction in the number of functional transporters available for dopamine clearance, further increasing extracellular dopamine levels. However, DMAA's affinity for DAT is considerably lower than that of amphetamine.[6]

Quantitative Data on Transporter Inhibition

The following table summarizes the in-vitro inhibitory potency of 1,3-dimethylamylamine on the human norepinephrine and dopamine transporters.

| Compound | Transporter | IC50 (µM) | Reference |

| 1,3-Dimethylamylamine (DMAA) | Norepinephrine Transporter (NET) | 0.41 | [6] |

| 1,3-Dimethylamylamine (DMAA) | Dopamine Transporter (DAT) | 29 - 106 | [6] |

| d-Amphetamine | Dopamine Transporter (DAT) | ~0.48 | [6] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by DMAA and a typical experimental workflow for studying its interaction with monoamine transporters.

Figure 1: DMAA's Mechanism of Action on Catecholaminergic Synapses.

Figure 2: General Experimental Workflow for Studying DMAA's Interaction with Monoamine Transporters.

Detailed Experimental Protocols

Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibitory potential of compounds on the dopamine transporter.[1][2][4]

Objective: To determine the IC50 value of 1,3-dimethylamylamine for the inhibition of dopamine uptake by the human dopamine transporter.

Materials:

-

Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT).

-

Culture medium (e.g., DMEM) with appropriate supplements.

-

Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

-

[³H]-Dopamine.

-

1,3-Dimethylamylamine (DMAA) stock solution.

-

Non-specific uptake inhibitor (e.g., nomifensine or cocaine).

-

Scintillation fluid and vials.

-

Scintillation counter.

-

96-well plates.

Procedure:

-

Cell Culture: Culture hDAT-expressing HEK-293 cells in appropriate medium until they reach the desired confluency.

-

Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.

-

Pre-incubation: Add KRH buffer containing varying concentrations of DMAA to the wells. For determination of non-specific uptake, add a saturating concentration of a known DAT inhibitor (e.g., 10 µM nomifensine). Incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

-

Uptake Initiation: Add [³H]-Dopamine to each well to a final concentration of approximately 20 nM.[6] Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Uptake Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer or sodium hydroxide. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific uptake from the total uptake to determine the specific uptake at each DMAA concentration. Plot the percentage of inhibition against the logarithm of the DMAA concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Confocal Microscopy for DAT Endocytosis

This protocol outlines a general method to visualize and quantify DMAA-induced endocytosis of the dopamine transporter.[6]

Objective: To determine if 1,3-dimethylamylamine induces the internalization of the dopamine transporter from the cell surface.

Materials:

-

Cells expressing a tagged version of the dopamine transporter (e.g., HA-DAT or GFP-DAT).

-

Primary antibody against the tag (e.g., anti-HA).

-

Fluorescently labeled secondary antibody.

-

1,3-Dimethylamylamine (DMAA).

-

Control compounds (e.g., amphetamine as a positive control, cocaine as an inhibitor of substrate-induced endocytosis).

-

Fixative (e.g., paraformaldehyde).

-

Mounting medium with DAPI.

-

Confocal microscope.

Procedure:

-

Cell Culture and Transfection: Culture and transfect cells with the tagged DAT construct on coverslips.

-

Antibody Labeling (for extracellularly tagged DAT): Incubate live cells with the primary antibody against the extracellular tag at 4°C to label the surface-expressed transporters.

-

Drug Treatment: Wash the cells and treat them with DMAA, amphetamine, or vehicle control for a specified time (e.g., 30-60 minutes) at 37°C to allow for endocytosis. In some experiments, pre-treat with an inhibitor like cocaine.

-

Fixation: Fix the cells with paraformaldehyde.

-

Permeabilization and Secondary Antibody Staining: If necessary, permeabilize the cells and then incubate with a fluorescently labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips on slides with mounting medium containing a nuclear stain like DAPI.

-

Confocal Microscopy: Acquire images using a confocal microscope. Z-stacks can be collected to visualize the internalization of the transporter.

-

Image Analysis: Quantify the degree of internalization by measuring the fluorescence intensity inside the cell versus at the plasma membrane. This can be done using image analysis software like ImageJ or Fiji.

Molecular Docking and Dynamics Simulations

This section provides a conceptual framework for the in-silico investigation of DMAA's interaction with the dopamine transporter.

Objective: To predict the binding pose and interaction of 1,3-dimethylamylamine within the binding site of the dopamine transporter and to assess the stability of this interaction over time.

Methodology:

-

Protein and Ligand Preparation:

-

Obtain a high-resolution crystal structure of the dopamine transporter (or a validated homology model). Prepare the protein structure by adding hydrogens, assigning protonation states, and removing water molecules and ligands not relevant to the binding site.

-

Generate a 3D structure of 1,3-dimethylamylamine and optimize its geometry.

-

-

Molecular Docking:

-

Define the binding site on the dopamine transporter, typically centered on the known substrate binding pocket.

-

Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to predict the binding poses of DMAA within the defined binding site.

-

Rank the predicted poses based on their docking scores, which estimate the binding affinity.

-

-

Molecular Dynamics (MD) Simulations:

-

Take the most promising docked pose of the DMAA-DAT complex as the starting point for MD simulations.

-

Place the complex in a simulated physiological environment (e.g., a water box with ions).

-

Run the MD simulation for a sufficient duration (nanoseconds to microseconds) to observe the dynamic behavior of the complex.

-

-

Analysis of MD Trajectories:

-

Analyze the trajectory to assess the stability of the DMAA-DAT interaction over time by calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

Identify key amino acid residues in the DAT binding pocket that form stable interactions (e.g., hydrogen bonds, hydrophobic interactions) with DMAA.

-

Observe any conformational changes in the transporter induced by the binding of DMAA.

-

Conclusion

The mechanism of action of 1,3-dimethylamylamine is primarily centered on its role as a competitive inhibitor of the norepinephrine and dopamine transporters. Its higher potency at the NET explains its strong sympathomimetic and cardiovascular effects. While its interaction with the DAT is less potent than that of amphetamine, the substrate-like mechanism, including the induction of transporter endocytosis, confirms its ability to modulate the dopaminergic system. The provided experimental protocols offer a foundation for further research into the nuanced pharmacology of DMAA and similar compounds. This in-depth understanding is crucial for drug development professionals and researchers in the fields of pharmacology and neuroscience.

References

- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine transport assays [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dopamine and Amphetamine Rapidly Increase Dopamine Transporter Trafficking to the Surface: Live-Cell Imaging Using Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. heraldopenaccess.us [heraldopenaccess.us]

Synthesis Pathway for 4-methylhexan-2-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-methylhexan-2-amine hydrochloride, a compound of interest in pharmaceutical research and development. The described methodology follows a four-step sequence, commencing with readily available starting materials and proceeding through key intermediates. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in comprehension and replication.

Overview of the Synthetic Pathway

The synthesis of 4-methylhexan-2-amine hydrochloride is accomplished through a four-step process:

-

Alkylation: Ethyl acetoacetate is alkylated with 2-bromobutane in the presence of a base to yield ethyl 2-acetyl-3-methylpentanoate.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is subjected to ketonic hydrolysis to produce 4-methylhexan-2-one.

-

Reductive Amination (Leuckart Reaction): The ketone is then converted to the corresponding formamide, N-(4-methylhexan-2-yl)formamide, via the Leuckart reaction using ammonium formate.

-

Hydrolysis and Salification: Finally, the formamide is hydrolyzed with hydrochloric acid to yield the target compound, 4-methylhexan-2-amine hydrochloride.

The overall workflow of this synthesis is depicted in the following diagram:

Experimental Protocols

Step 1: Alkylation of Ethyl Acetoacetate

This procedure outlines the synthesis of ethyl 2-acetyl-3-methylpentanoate.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium | 22.99 | 35.38 g | 1.538 |

| Absolute Ethanol | 46.07 | 800 mL | - |

| Ethyl acetoacetate | 130.14 | 200 g | 1.537 |

| 2-Bromobutane | 137.02 | 232 g | 1.693 |

Procedure:

-

In a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 800 mL of absolute ethanol at room temperature.

-

Carefully add 35.38 g (1.538 mol) of metallic sodium in batches to the ethanol with stirring to prepare sodium ethoxide. The reaction is exothermic and generates hydrogen gas.

-

After all the sodium has dissolved, cool the solution slightly and add 200 g (1.537 mol) of ethyl acetoacetate.

-

Gently heat the mixture to a weak reflux.

-

Add 232 g (1.693 mol) of 2-bromobutane dropwise to the refluxing solution.

-

Continue heating and maintain the reaction at 80-84 °C for 8 hours.

-

After the reaction is complete, stop heating and allow the mixture to cool to room temperature.

-

Let the mixture stand to allow sodium bromide to precipitate.

-

Filter the mixture by suction to remove the precipitated salts.

-

Concentrate the yellow-green filtrate under reduced pressure to obtain the crude product.

Yield: 241.4 g of a light yellow viscous solid (84.3% yield).[1]

Step 2: Hydrolysis and Decarboxylation of Ethyl 2-acetyl-3-methylpentanoate

This procedure describes the conversion of the β-keto ester to 4-methylhexan-2-one. This protocol is adapted from a similar procedure for the hydrolysis of ethyl n-butylacetoacetate.

Materials:

| Reagent | Concentration | Quantity |

| Ethyl 2-acetyl-3-methylpentanoate | Crude from Step 1 | ~241 g |

| Sodium Hydroxide Solution | 5% (w/v) | To be calculated |

| Sulfuric Acid | 50% (v/v) | To be calculated |

Procedure:

-

In a suitably sized flask equipped with a mechanical stirrer, add a 5% aqueous solution of sodium hydroxide.

-

Add the crude ethyl 2-acetyl-3-methylpentanoate from the previous step to the sodium hydroxide solution.

-

Stir the mixture at room temperature for approximately 4 hours to achieve saponification.

-

Allow the mixture to stand, and if an oily layer separates, separate the aqueous layer.

-

Transfer the aqueous layer to a distillation apparatus.

-

Slowly add 50% sulfuric acid until the solution is acidic to neutralize the excess base and protonate the carboxylate.

-

Heat the reaction mixture to boiling to induce decarboxylation. Carbon dioxide will be evolved.

-

Distill the mixture to collect the crude 4-methylhexan-2-one.

-

The distillate can be further purified by redistillation.

Step 3: Reductive Amination of 4-methylhexan-2-one (Leuckart Reaction)

This step converts the ketone to N-(4-methylhexan-2-yl)formamide. The following is a general procedure for the Leuckart reaction with aliphatic ketones.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| 4-methylhexan-2-one | 114.19 | 1 mole equivalent |

| Ammonium formate | 63.06 | Excess |

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, add an excess of ammonium formate.

-

Heat the flask until the ammonium formate melts.

-

Slowly add 4-methylhexan-2-one from the dropping funnel to the molten ammonium formate while maintaining the temperature at approximately 130 °C.

-

Heat the reaction mixture for several hours until the reaction is complete.

-

The resulting product is the crude N-(4-methylhexan-2-yl)formamide.

Step 4: Hydrolysis and Salification

This final step yields the desired 4-methylhexan-2-amine hydrochloride.

Materials:

| Reagent | Concentration | Quantity |

| N-(4-methylhexan-2-yl)formamide | Crude from Step 3 | - |

| Hydrochloric Acid | Concentrated | To be calculated |

| Water | - | - |

| Activated Carbon | - | Small amount |

| Petroleum Ether | - | For recrystallization |

Procedure:

-

To the crude N-(4-methylhexan-2-yl)formamide, add concentrated hydrochloric acid and reflux the mixture to hydrolyze the formamide.

-

After hydrolysis is complete, add pure water to the reaction mixture and stir.

-

Allow the mixture to stand and separate the layers. Collect the aqueous layer.

-

Add a small amount of activated carbon to the aqueous layer and stir for 30 minutes.

-

Filter the mixture to remove the activated carbon.

-

Remove the water from the filtrate under reduced pressure.

-

Recrystallize the resulting solid from petroleum ether.

-

Dry the white powder under vacuum at 80 °C.

Quantitative Data Summary

| Step | Product | Starting Materials | Yield | Purity | Melting Point (°C) |

| 1 | Ethyl 2-acetyl-3-methylpentanoate | Ethyl acetoacetate, 2-Bromobutane | 84.3%[1] | - | - |

| 2 | 4-methylhexan-2-one | Ethyl 2-acetyl-3-methylpentanoate | - | - | - |

| 3 | N-(4-methylhexan-2-yl)formamide | 4-methylhexan-2-one | - | - | - |

| 4 | 4-methylhexan-2-amine hydrochloride | N-(4-methylhexan-2-yl)formamide | - | >99.5% | 127-129 |

Logical Relationships in Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformation at each step.

References

The Rise and Fall of a Nasal Decongestant: A Technical History of 1,3-Dimethylamylamine (DMAA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Historical Development and Regulatory Status

DMAA was first patented by Eli Lilly in 1944 and was subsequently marketed as the nasal decongestant Forthane in 1948.[2][3] As an inhaled vasoconstrictor, it offered a therapeutic option for the symptomatic relief of nasal congestion associated with colds and allergies. Forthane was available for several decades before Eli Lilly voluntarily withdrew it from the market in the 1980s.[3] The reasons for its withdrawal are not extensively documented in the public domain but coincided with a period of increasing scrutiny of sympathomimetic amines.

Table 1: Timeline of DMAA as a Nasal Decongestant

| Year | Event | Reference(s) |

| 1944 | Eli Lilly and Company patents 1,3-dimethylamylamine. | [3] |

| 1948 | Marketed as the inhaled nasal decongestant Forthane. | [3] |

| 1980s | Forthane is voluntarily withdrawn from the market by Eli Lilly. | [3] |

Mechanism of Action: A Sympathomimetic Vasoconstrictor

DMAA's efficacy as a nasal decongestant stems from its action as a sympathomimetic amine. It mimics the effects of endogenous catecholamines, such as norepinephrine, by stimulating adrenergic receptors. While the precise receptor binding profile of DMAA in the nasal mucosa from historical studies is not detailed, it is understood to act as a vasoconstrictor, likely through the activation of α-adrenergic receptors on the smooth muscle of blood vessels in the nasal passages.[4][5] This vasoconstriction reduces blood flow to the nasal mucosa, thereby decreasing swelling and alleviating the sensation of congestion.

Signaling Pathway

The vasoconstrictive effect of sympathomimetic amines like DMAA is primarily mediated through the Gq-coupled α1-adrenergic receptor signaling pathway in vascular smooth muscle cells. The binding of the agonist to the receptor initiates a cascade of intracellular events leading to muscle contraction.

Caption: DMAA's vasoconstrictive signaling pathway.

Experimental Protocols for Evaluating Nasal Decongestants (Historical Context)

While the specific protocols for Forthane's clinical trials are not available, the evaluation of nasal decongestants during that era generally involved both subjective and objective measures. These methodologies laid the groundwork for modern clinical trials in rhinology.

Subjective Assessment

Patient-reported outcomes were a cornerstone of these early studies. Participants would be asked to rate the severity of their nasal congestion on a categorical scale before and after treatment.

Table 2: Example of a Subjective Nasal Congestion Scale (Illustrative)

| Score | Description |

| 0 | No congestion |

| 1 | Mild congestion |

| 2 | Moderate congestion |

| 3 | Severe congestion |

Objective Assessment

Objective measurements of nasal airflow were also employed to provide quantitative data on the efficacy of decongestant agents. A common technique was rhinomanometry, which measures nasal airway resistance.

Experimental Workflow for a Hypothetical Historical Clinical Trial of an Inhaled Nasal Decongestant:

Caption: Hypothetical clinical trial workflow.

Quantitative Data (Reconstructed from Later Oral Studies)

As previously stated, specific quantitative data from the original clinical trials of inhaled Forthane are not available. However, more recent studies on the oral administration of DMAA as a dietary supplement provide some insight into its physiological effects, including its impact on blood pressure, which is an indicator of its vasoconstrictive properties. It is important to note that these data are from oral administration and for a different indication, and therefore should be interpreted with caution in the context of its historical use as an inhaled nasal decongestant.

Table 3: Effects of Orally Administered DMAA on Systolic Blood Pressure (Data from modern studies)

| Dosage (oral) | Change in Systolic Blood Pressure (mmHg) | Study Population |

| 25 mg | Minimal to no significant change | Healthy adults |

| 50 mg | Increase of ~7 mmHg | Healthy adults |

| 75 mg | Increase of ~16 mmHg | Healthy adults |

Note: This data is provided for illustrative purposes of DMAA's vasoconstrictive potential and is not reflective of its use as an inhaled nasal decongestant.

Conclusion

The history of 1,3-dimethylamylamine as the nasal decongestant Forthane represents an interesting chapter in the development of sympathomimetic amines for therapeutic use. While its time on the market was limited, its development and use were based on the well-understood principle of vasoconstriction to alleviate nasal congestion. The lack of accessible, detailed clinical data from that era makes a complete retrospective analysis challenging. However, by examining the known pharmacology of this class of compounds and the general state of clinical research at the time, we can construct a comprehensive picture of its historical development. The subsequent re-emergence of DMAA as a controversial dietary supplement underscores the importance of continuous safety monitoring and regulatory oversight for pharmacologically active compounds.

References

- 1. Rhinomanometry for preoperative and postoperative assessment of nasal obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Four-phase rhinomanometry: a multicentric retrospective analysis of 36,563 clinical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. heraldopenaccess.us [heraldopenaccess.us]

Spectroscopic Profile of 4-methylhexan-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-methylhexan-2-amine (CAS No: 105-41-9). The document summarizes available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for identification, characterization, and quality control purposes. Detailed experimental protocols for acquiring such data are also presented.

Chemical Structure and Properties

-

IUPAC Name: 4-methylhexan-2-amine

-

Synonyms: 1,3-Dimethylamylamine (DMAA), Methylhexanamine, 2-Amino-4-methylhexane[1]

-

Molecular Formula: C₇H₁₇N[2]

-

Molecular Weight: 115.22 g/mol [3]

-

Structural Isomerism: 4-methylhexan-2-amine possesses two chiral centers, leading to the existence of four possible stereoisomers. This can result in complex NMR spectra due to the presence of diastereomers.[1]

Spectroscopic Data Summary

The following sections present a summary of the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for 4-methylhexan-2-amine.

Mass Spectrometry (Electron Ionization)

The mass spectrum of 4-methylhexan-2-amine is characterized by a molecular ion peak and several distinct fragment ions. The fragmentation pattern is consistent with the structure of an aliphatic amine.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 115 | ~5 | [M]⁺ (Molecular Ion) |

| 100 | ~15 | [M-CH₃]⁺ |

| 72 | ~10 | [M-C₃H₇]⁺ |

| 58 | ~20 | [M-C₄H₉]⁺ |

| 44 | 100 | [CH₃CHNH₂]⁺ (Base Peak) |

Data is interpreted from the NIST WebBook mass spectrum for 2-Hexanamine, 4-methyl-.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of diastereomers, the experimental NMR spectra of 4-methylhexan-2-amine can exhibit multiple signals for chemically similar protons and carbons.[1] The following tables provide predicted ¹H and ¹³C NMR data.

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.8 - 3.1 | m | 1H | H-2 |

| ~1.3 - 1.6 | m | 1H | H-4 |

| ~1.1 - 1.4 | m | 2H | H-3, H-5 |

| ~1.0 - 1.2 | d | 3H | C2-CH₃ |

| ~0.8 - 0.9 | t | 3H | H-6 |

| ~0.8 - 0.9 | d | 3H | C4-CH₃ |

| ~1.0 - 2.0 | br s | 2H | -NH₂ |

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~48-52 | C-2 |

| ~45-49 | C-3 |

| ~32-36 | C-4 |

| ~28-32 | C-5 |

| ~22-26 | C2-CH₃ |

| ~19-23 | C4-CH₃ |

| ~13-17 | C-6 |

Infrared (IR) Spectroscopy

The IR spectrum of 4-methylhexan-2-amine, a primary amine, is expected to show characteristic absorptions for N-H and C-H bonds.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3370 and ~3290 | Medium | N-H asymmetric and symmetric stretching |

| ~2960-2850 | Strong | C-H stretching (alkane) |

| ~1620-1580 | Medium | N-H bending (scissoring) |

| ~1465 | Medium | C-H bending (CH₂ and CH₃) |

| ~1375 | Medium | C-H bending (CH₃) |

| ~1250-1020 | Medium-Weak | C-N stretching |

| ~910-665 | Broad, Strong | N-H wagging |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Gas Chromatography/Mass Spectrometry (GC/MS)

-

Sample Preparation: A dilute solution of 4-methylhexan-2-amine is prepared in a volatile organic solvent such as chloroform or methanol to a concentration of approximately 1 mg/mL.[1]

-

Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (or equivalent).[1]

-

GC Conditions:

-

Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[1]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

-

Injector Temperature: 280°C.[1]

-

Oven Program: Initial temperature of 100°C for 1 minute, ramped to 300°C at a rate of 12°C/min, and held for 9 minutes.[1]

-

Injection: 1 µL injection with a split ratio of 20:1.[1]

-

-

MS Conditions:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10 mg of 4-methylhexan-2-amine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).[1]

-

Instrumentation: A 400 MHz NMR spectrometer (or equivalent).[1]

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As 4-methylhexan-2-amine is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: An FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory can also be used.[1]

-

Acquisition:

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-methylhexan-2-amine.

Caption: General workflow for spectroscopic analysis.

References

The Methylhexanamine Conundrum: A Technical Review of its Debated Natural Occurrence in Geranium Oil

For Researchers, Scientists, and Drug Development Professionals

The assertion that methylhexanamine (MHA), a potent stimulant also known as 1,3-dimethylamylamine (DMAA), is a natural constituent of geranium oil (Pelargonium graveolens) has been a subject of intense scientific debate and regulatory scrutiny. This technical guide delves into the core of this controversy, presenting a comprehensive overview of the analytical evidence, experimental methodologies, and the prevailing scientific consensus. The information is intended to provide a definitive resource for researchers, scientists, and drug development professionals navigating the complexities of this issue.

Executive Summary

Methylhexanamine first gained prominence as a pharmaceutical for nasal decongestion in the 1940s but was later withdrawn from the market.[1] It resurfaced in the early 2000s as a popular ingredient in dietary supplements, marketed as a natural stimulant derived from geranium oil.[2][3] This claim of natural origin has been pivotal for its legal status under the Dietary Supplement Health and Education Act of 1994 (DSHEA).[4][5] However, a substantial body of scientific evidence, detailed in this report, overwhelmingly indicates that MHA is not naturally present in geranium oil and that its presence in supplements is due to the addition of synthetic MHA.[2][6][7] This has led to regulatory actions by agencies such as the U.S. Food and Drug Administration (FDA), which has declared DMAA-containing products marketed as dietary supplements to be illegal.

Quantitative Analysis: A Review of Key Findings

Numerous independent studies have employed highly sensitive analytical techniques to investigate the presence of MHA in geranium oil and plant material. The quantitative data from these key studies are summarized below for direct comparison.

Table 1: Summary of Quantitative Analyses of Methylhexanamine (MHA) in Geranium Oil and Plant Material

| Study (Year) | Sample Type | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | MHA Concentration Detected | Reference |

| ElSohly et al. (2012) | Authenticated P. graveolens plant material and essential oils, commercial geranium oils | GC-MS | LOD: 0.1 ppm (100 ppb) | Not Detected | [4] |

| LC-MS/MS | LOD: 2.5 ppb | Not Detected | [4] | ||

| LC-QTOF-MS | LOD: 10 ppb | Not Detected | [4] | ||

| Zhang et al. (2012) | Commercial geranium oils | HPLC-ESI-LIT | LOD: 50 ppb | Not Detected | [8][9] |

| HPLC-ESI-QQQ (after dansylation) | LOD: 10 ppb | Not Detected | [8][9] | ||

| Li et al. (2012) | Geranium plants and oils from China | LC-MS/MS | LOQ: 1-2 ng/g (ppb) | 167 to 13,271 ng/g in three plant samples; 1,4-DMAA also detected in one sample at 220 ng/g | [9][10] |

| Lisi et al. (2011) | Commercial geranium oils | GC-MS | Not specified | Not Detected | [2][11] |

| Di Lorenzo et al. (2013) | Leaves and stems of four geranium species, commercial geranium oil | HPLC | Not specified | Not Detected | [1] |

| Multi-centre investigation (ElSohly et al., 2015) | 18 plant samples (6 Pelargonium species), 9 commercial oils | LC-MS/MS or LC-QTOF-MS | ~10 ng/mL (ppb) | Not Detected | [12][13] |

Experimental Protocols of Key Studies

The methodologies employed in the analysis of MHA in geranium oil are critical to understanding the validity of the findings. Below are detailed protocols from pivotal studies that have investigated this issue.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Adapted from ElSohly et al., 2012)

This method is a standard for the separation and identification of volatile and semi-volatile compounds.

-

Sample Preparation:

-

An internal standard (2-amino-6-methylheptane) is added to the geranium oil or plant extract.[4]

-

The sample is subjected to acid-base liquid-liquid extraction to isolate the amine fraction.

-

The final organic extract is concentrated and derivatized, for example, with heptafluorobutyric (HFB) anhydride, to improve chromatographic properties and detection sensitivity.[14]

-

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a chiral column to separate stereoisomers).[8]

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.

-

-

Analysis:

-

The derivatized sample is injected into the GC.

-

The retention time and mass spectrum of any detected peak are compared to those of an authentic MHA standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol (Adapted from ElSohly et al., 2012 and Li et al., 2012)

LC-MS/MS offers high sensitivity and specificity for the analysis of non-volatile compounds in complex matrices.

-

Sample Preparation:

-

For plant material, extraction is performed with an acidic solution (e.g., 0.5 M HCl).[15]

-

The extract is then purified by liquid-liquid partition with a non-polar solvent like hexane to remove interfering matrix components.[15]

-

For oil samples, a similar acid-base extraction can be employed.[4]

-

In some methods, derivatization with reagents like dansyl chloride is used to enhance ionization efficiency and sensitivity.[8][9]

-

-

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system with a reverse-phase C18 column.[10][15]

-

Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[10][12]

-

-

Analysis:

-

The prepared sample is injected into the LC system.

-

Detection is performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for MHA.[10]

-

Visualizing the Scientific Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the logical framework of the debate surrounding MHA in geranium oil.

Caption: Workflow for the analysis of methylhexanamine (MHA) in geranium samples.

Caption: Logical flow of the debate on the natural occurrence of MHA in geranium oil.

Biosynthesis of Terpenoids in Pelargonium graveolens and the Absence of a Plausible Pathway for MHA

While the analytical evidence against the natural occurrence of MHA is compelling, an examination of the known biosynthetic pathways in Pelargonium graveolens provides further context. The essential oil of rose-scented geranium is rich in monoterpenes.[16] These are produced through two distinct pathways: the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which produces cyclic p-menthanes, and a cytosolic pathway that produces acyclic monoterpene alcohols like geraniol and citronellol.[16]

Methylhexanamine, being a simple aliphatic amine, does not fit into these complex terpenoid biosynthetic pathways. There is currently no known or proposed biosynthetic pathway in Pelargonium graveolens or any other plant species that would lead to the production of MHA. The chemical structure of MHA is not related to the typical secondary metabolites found in geraniums. This lack of a plausible biosynthetic route further strengthens the argument that MHA is not a natural constituent of geranium oil.

Conclusion

References

- 1. Could 1,3 dimethylamylamine (DMAA) in food supplements have a natural origin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies of methylhexaneamine in supplements and geranium oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylhexanamine - Wikipedia [en.wikipedia.org]

- 4. ABC Herbalgram Website [herbalgram.org]

- 5. uspharmacist.com [uspharmacist.com]

- 6. Pelargonium oil and methyl hexaneamine (MHA): analytical approaches supporting the absence of MHA in authenticated Pelargonium graveolens plant material and oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. Evidence for the Presence of 1,3-Dimethylamylamine (1,3-DMAA) in Geranium Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study: “Geranium oils do not contain DMAA-MHA” [nutraingredients.com]

- 12. Methylhexanamine is not detectable in Pelargonium or Geranium species and their essential oils: A multi-centre investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Methylhexanamine is not detectable in Pelargonium or Geranium species and their essential oils: A multi-centre investigation. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 17. Sports Supplement Origin: Synthetic vs. Natural - ChemistryViews [chemistryviews.org]

The Regulatory Quagmire of 1,3-Dimethylamylamine (DMAA) in Dietary Supplements: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dimethylamylamine (DMAA), a potent synthetic stimulant, has been a central figure in a global regulatory battle within the dietary supplement industry. Initially marketed as a natural constituent of geranium oil, scientific evidence has largely refuted this claim, leading to widespread bans and enforcement actions by major regulatory bodies. This technical guide provides a comprehensive overview of the regulatory status of DMAA, its pharmacological properties, associated health risks, and the analytical methodologies employed for its detection. The information is curated to serve as a vital resource for researchers, scientists, and professionals in drug development, offering a detailed understanding of the scientific and regulatory landscape surrounding this controversial compound.

Regulatory Status Across Major Jurisdictions

The regulatory landscape for 1,3-DMAA is characterized by a consistent trend towards prohibition due to significant safety concerns and its classification as an unapproved drug or unsafe food additive.

United States (Food and Drug Administration - FDA)

The FDA has unequivocally stated that DMAA is not a dietary ingredient and that products containing it are illegal.[1] The agency's actions have been multifaceted, involving warning letters, product seizures, and legal battles.

Timeline of Key FDA Actions:

| Date | Action |

| April 2012 | The FDA issued warning letters to 10 companies manufacturing and distributing dietary supplements containing DMAA, stating that the products were adulterated.[2] |

| 2013 | The FDA administratively detained DMAA-containing products, leading to their eventual destruction by the manufacturer, USPLabs.[3] |

| April 2013 | The FDA officially declared DMAA illegal for use as an ingredient in dietary supplements.[4] |

| 2017 | A federal court ruled in favor of the FDA in a case against Hi-Tech Pharmaceuticals, deeming their DMAA-containing products adulterated.[1] |

| 2019 | The U.S. Court of Appeals for the Eleventh Circuit upheld the lower court's ruling against Hi-Tech Pharmaceuticals.[1] |

| 2020 | The Supreme Court denied a petition to review the appellate court's decision, solidifying the illegal status of DMAA in dietary supplements.[1] |

The FDA's primary assertion is that DMAA is not a natural constituent of geranium and is a synthetically produced substance.[1] Therefore, it does not meet the definition of a dietary ingredient under the Dietary Supplement Health and Education Act of 1994 (DSHEA).

European Union (EU)

While there isn't a singular, overarching ban from the European Medicines Agency (EMA) specifically for DMAA in dietary supplements, the consensus among member states leans towards its prohibition, often influenced by the FDA's stance.[5] Individual member states have taken action based on their national laws. For instance, the UK's Medicines and Healthcare products Regulatory Agency (MHRA) ruled in 2012 that products containing DMAA were unlicensed medicines and needed to be removed from the market.[6] A 2012 scientific opinion from the Netherlands National Institute for Public Health and the Environment (RIVM) concluded that oral preparations with more than 4 mg of DMAA per dose should be considered medicinal products requiring licensing.[7] In 2025, Poland issued a notification regarding prohibited ingredients in food supplements from the USA via the UK, which included DMAA.[8]

Canada (Health Canada)

Health Canada has made it clear that DMAA is not permitted in dietary supplements, which are regulated as natural health products in the country.[9] The agency has issued advisories stating that DMAA is a drug that is not authorized for use in Canada and that its sale is prohibited.[7]

Australia (Therapeutic Goods Administration - TGA)

Australia has taken a stringent approach to DMAA. The TGA has classified 1,3-dimethylamylamine as a Schedule 10 substance in the Poisons Standard.[2] This classification is for substances of such a danger to health as to warrant prohibition of sale, supply, and use.[2]

World Anti-Doping Agency (WADA)

WADA added methylhexaneamine (another name for DMAA) to its Prohibited List in 2010 as a specified stimulant under section S6.[10][11] This prohibits its use by athletes in-competition.

Pharmacological Profile and Safety Concerns

Mechanism of Action

DMAA is an indirect sympathomimetic agent. Its primary mechanism of action involves the inhibition of the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft.[2][12] This results in vasoconstriction and a stimulant effect.[13] While structurally similar to amphetamine, its affinity for the dopamine transporter (DAT) and serotonin transporter (SERT) is significantly lower.[2]

dot

References

- 1. Chromatogram Detail [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. fda.gov [fda.gov]

- 4. DMAA: A prohibited stimulant [opss.org]

- 5. European Health Regulators Look to FDA for Guidance on DMAA [thesenatorsfirm.com]

- 6. Methylhexanamine - Wikipedia [en.wikipedia.org]

- 7. journalejnfs.com [journalejnfs.com]

- 8. Application name [webgate.ec.europa.eu]

- 9. 1,3-DMAA: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 10. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation of 1,3-dimethylamylamine and other polar compounds in a dietary supplement formulation using aqueous normal phase chromatography with MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. heraldopenaccess.us [heraldopenaccess.us]

Methodological & Application

Application Note: Analysis of Methylhexanamine in Urine by Gas Chromatography-Mass Spectrometry

Abstract

This application note details a robust and validated method for the determination of methylhexanamine (MHA) in urine samples using gas chromatography-mass spectrometry (GC-MS). Due to the volatility and polarity of MHA, a derivatization step is essential for reliable chromatographic separation and mass spectrometric detection.[1][2][3] This protocol outlines a salting-out assisted liquid-liquid extraction (SALLE) for sample preparation, followed by in-situ derivatization with isobutyl chloroformate (IBCF).[1] The method demonstrates excellent sensitivity, precision, and accuracy, making it suitable for anti-doping analysis and forensic toxicology.[1]

Introduction

Methylhexanamine (MHA), also known as 1,3-dimethylamylamine (DMAA), is a stimulant that has been included in some dietary supplements, leading to its prohibition by the World Anti-Doping Agency (WADA).[2] Its analysis is crucial for both sports drug testing and clinical toxicology. Gas chromatography-mass spectrometry is a powerful technique for the identification and quantification of such substances in biological matrices.[4][5][6] However, the direct analysis of primary amines like MHA by GC-MS is challenging due to their high polarity and volatility, which can lead to poor peak shape and low sensitivity.[1] To overcome these issues, a derivatization step is employed to convert the analyte into a less polar and more stable derivative, improving its chromatographic behavior and producing more characteristic mass spectra.[1][3] This application note provides a detailed protocol for the GC-MS analysis of MHA in urine after derivatization with IBCF.

Experimental

Reagents and Materials

-

Methylhexanamine hydrochloride (≥98% purity)

-

Isobutyl chloroformate (IBCF) (>98% purity)

-

Methanol (≥99% purity)

-

Ethyl acetate (≥99% purity)

-

Sodium chloride (≥99% purity)

-

Anhydrous sodium sulfate (≥99% purity)

-

Methyl dodecanoate (Internal Standard, IS)

-

Deionized water

-

Urine samples (blank and fortified)

Instrumentation

-

Gas Chromatograph: Agilent 6890N GC (or equivalent)

-

Mass Spectrometer: Agilent 5973 MSD mass selective detector (or equivalent)

-

GC Column: Zebron ZB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

-

Autosampler: Capable of 1 µL injections

-

Software: Agilent ChemStation or equivalent

Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) and Derivatization

-

Sample Aliquoting: Pipette 1 mL of urine sample into a glass centrifuge tube.

-

Internal Standard Spiking: Add the internal standard (methyl dodecanoate) to the urine sample.

-

Salting-Out: Add a saturating amount of sodium chloride to the urine sample and vortex until dissolved.

-

Derivatization: Add 10 µL of isobutyl chloroformate (IBCF) to the mixture. Vortex for 30 seconds and place in a water bath at 30°C for 2.5 minutes. Repeat the vortexing and incubation step.[1]

-

Extraction: Add 500 µL of ethyl acetate to the tube and vortex for 1 minute to extract the derivatized MHA.[1]

-

Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

-

Drying: Transfer the upper organic layer (ethyl acetate) to a clean tube containing anhydrous sodium sulfate to remove any residual water.

-

Transfer: Transfer the dried organic extract to a GC vial for analysis.

GC-MS Parameters

The following table summarizes the instrumental conditions for the GC-MS analysis.

| Parameter | Value |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 min) |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1 mL/min |

| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 300 °CFinal Hold: 5 min at 300 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | MHA-IBCF Derivative: 126, 144Internal Standard (Methyl dodecanoate): 87, 214 |

Results and Discussion

The described method provides excellent chromatographic separation and sensitive detection of the MHA-IBCF derivative. The use of a non-polar ZB-5 column or equivalent is suitable for the analysis of the derivatized analyte. The selected ions in SIM mode offer high specificity and minimize matrix interference, which is crucial for complex biological samples like urine.

Quantitative Data

The method was validated for several key performance parameters, which are summarized in the table below.[1][7]

| Parameter | Result |

| Linearity (r²) | > 0.98 |

| Limit of Detection (LOD) | 5-7 ng/mL |

| Limit of Quantification (LOQ) | 20 ng/mL |

| Recovery | > 92% |

| Precision (RSD) | < 10% |

Experimental Workflow

Caption: Workflow for the GC-MS analysis of methylhexanamine in urine.

Signaling Pathway

In the context of this analytical method, a signaling pathway is not directly applicable. However, a logical diagram illustrating the derivatization reaction is provided below.

Caption: Derivatization of methylhexanamine with isobutyl chloroformate.

Conclusion

The GC-MS method detailed in this application note is a reliable and sensitive approach for the determination of methylhexanamine in urine samples. The salting-out assisted liquid-liquid extraction coupled with in-situ derivatization provides a clean sample extract and enhances the chromatographic performance of the analyte. This protocol is well-suited for routine analysis in clinical and forensic laboratories, aiding in the enforcement of anti-doping regulations and the investigation of potential substance abuse.

References

- 1. paginaspersonales.unam.mx [paginaspersonales.unam.mx]

- 2. Identification of methylhexaneamine by GC high-resolution TOFMS and soft ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. mdpi.com [mdpi.com]

- 5. scioninstruments.com [scioninstruments.com]

- 6. ssi.shimadzu.com [ssi.shimadzu.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Methylhexan-2-amine as a Sympathomimetic Agent in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methylhexan-2-amine, also known as DMAA, as a sympathomimetic agent in a research setting. This document includes its mechanism of action, quantitative data on its physiological effects, and detailed protocols for in vivo and in vitro experimentation.

Introduction

4-Methylhexan-2-amine is a synthetic compound that exhibits sympathomimetic properties, meaning it mimics the effects of endogenous agonists of the sympathetic nervous system.[1] Historically, it was developed as a nasal decongestant.[2] Its stimulant properties have also led to its inclusion in some dietary and sports supplements, a practice that has been met with regulatory scrutiny due to safety concerns.[2][3] In a research context, 4-methylhexan-2-amine serves as a tool to investigate the physiological and pharmacological effects of indirect sympathomimetic amines.

Mechanism of Action

4-Methylhexan-2-amine primarily acts as an indirect sympathomimetic agent. Its main mechanism involves the inhibition of the norepinephrine transporter (NET), leading to an increase in the extracellular concentration of norepinephrine in the synaptic cleft.[1][4] This elevated norepinephrine level subsequently activates adrenergic receptors, resulting in a range of physiological responses characteristic of sympathetic nervous system stimulation. Additionally, it has been shown to inhibit the dopamine transporter (DAT), although to a lesser extent than its effect on NET.[1] This dual action on norepinephrine and dopamine reuptake contributes to its overall stimulant and sympathomimetic effects.

Signaling Pathway

The indirect sympathomimetic action of 4-methylhexan-2-amine can be visualized as a multi-step process involving neurotransmitter transporters and postsynaptic receptors.

Caption: Indirect sympathomimetic action of 4-methylhexan-2-amine.

Quantitative Data

The sympathomimetic effects of 4-methylhexan-2-amine have been quantified in several studies, primarily focusing on its cardiovascular effects.

In Vivo Cardiovascular Effects in Humans (Oral Administration)

| Dose (mg) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Heart Rate (bpm) | Reference |

| 25 | No significant change | No significant change | No significant change | [5] |

| 50 | ~ +7 | Not reported | Not reported | [6] |

| 75 | ~ +16 | Not reported | Not reported | [6] |

| 50-75 | Expected to affect heart rate | - | - | [2][5] |

| 100 | Expected to affect blood pressure | - | - | [2][5] |

| Supplement containing DMAA | ~ +6 | ~ -4 | Decrease of ~3 | [4][7] |

Pharmacokinetic Properties in Humans (25 mg Oral Dose)

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) | ~70 ng/mL | |

| Time to Peak Plasma Concentration (Tmax) | 3-5 hours | |

| Terminal Half-life (t1/2) | 8.45 ± 1.9 hours | [5] |

| Oral Clearance | 20.02 ± 5 L/hr | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the sympathomimetic properties of 4-methylhexan-2-amine.

In Vivo Protocol: Assessment of Cardiovascular Effects in Rats

This protocol describes the measurement of blood pressure and heart rate in conscious rats following oral administration of 4-methylhexan-2-amine.

Caption: Workflow for in vivo cardiovascular assessment.

1. Animal Preparation and Catheter Implantation:

-

Use adult male Sprague-Dawley or Wistar rats (250-350 g).

-

Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).

-

Surgically implant a catheter into the carotid artery or femoral artery for direct blood pressure measurement. The catheter should be tunneled subcutaneously and exteriorized at the back of the neck.

-

For oral administration, a gastric catheter can also be implanted.

-

Allow the animals to recover from surgery for at least 3-5 days.

2. Acclimatization:

-

House the rats individually in metabolic cages.

-

Acclimatize the animals to the experimental setup for at least 24 hours before the experiment to minimize stress-related cardiovascular changes.

3. Baseline Measurement:

-

Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

-

Record baseline systolic blood pressure, diastolic blood pressure, and heart rate for at least 1 hour before drug administration.

4. Drug Administration:

-

Prepare a solution of 4-methylhexan-2-amine in a suitable vehicle (e.g., sterile saline or water).

-

Administer the drug orally via gavage or through the implanted gastric catheter. A dose range of 1-10 mg/kg can be explored based on previous studies with similar compounds. A vehicle control group should be included.

5. Data Collection:

-

Continuously record blood pressure and heart rate for a predetermined period, typically up to 24 hours post-administration, to capture the full pharmacokinetic and pharmacodynamic profile.

6. Data Analysis:

-

Analyze the recorded data to determine the time course of changes in systolic blood pressure, diastolic blood pressure, and heart rate.

-

Calculate the mean changes from baseline at different time points for each treatment group.

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of 4-methylhexan-2-amine with the vehicle control.

In Vitro Protocol: Norepinephrine Transporter (NET) Inhibition Assay

This protocol outlines a method to determine the inhibitory potency of 4-methylhexan-2-amine on the norepinephrine transporter using a cell-based assay.

Caption: Workflow for in vitro NET inhibition assay.

1. Cell Culture:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) in appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and a selection antibiotic).

2. Cell Plating:

-

Seed the hNET-expressing HEK293 cells into 96-well microplates at a suitable density and allow them to adhere overnight.

3. Pre-incubation with Test Compound:

-

Prepare serial dilutions of 4-methylhexan-2-amine in a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Remove the culture medium from the cells and wash them with the assay buffer.

-

Pre-incubate the cells with various concentrations of 4-methylhexan-2-amine or vehicle for 10-20 minutes at room temperature or 37°C.

4. Initiation of Norepinephrine Uptake:

-

Prepare a solution of radiolabeled norepinephrine (e.g., [3H]norepinephrine) in the assay buffer.

-

Add the [3H]norepinephrine solution to each well to initiate the uptake reaction. The final concentration of [3H]norepinephrine should be close to its Km value for the transporter.

5. Incubation:

-

Incubate the plate for a short period (e.g., 10-20 minutes) at 37°C to allow for norepinephrine uptake.

6. Termination of Uptake:

-

Rapidly terminate the uptake by aspirating the assay buffer and washing the cells multiple times with ice-cold assay buffer.

7. Cell Lysis and Scintillation Counting:

-

Lyse the cells in each well using a suitable lysis buffer (e.g., 1% SDS).

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

8. Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known NET inhibitor like desipramine) from the total uptake.

-

Plot the percentage of inhibition of specific [3H]norepinephrine uptake against the logarithm of the 4-methylhexan-2-amine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake).

Conclusion

4-Methylhexan-2-amine is a valuable research tool for studying the effects of indirect sympathomimetic agents. Its primary mechanism of action through norepinephrine transporter inhibition provides a model for investigating the physiological consequences of elevated synaptic norepinephrine levels. The provided protocols offer a starting point for researchers to explore its cardiovascular and neurochemical effects in a controlled laboratory setting. Careful consideration of its potent sympathomimetic activity and potential for adverse effects is crucial in designing and conducting experiments.

References

- 1. cdn.amegroups.cn [cdn.amegroups.cn]

- 2. Reappraisal of the mechanism of cardiovascular responses to sympathomimetic amines in anaesthetised rats: dual α1-adrenoceptor and trace amine receptor mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Animal Models of Cardiovascular Disease - Revista Española de Cardiología [revespcardiol.org]

- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental Rodent Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Primary amines are a class of organic compounds that play crucial roles in various biological and chemical processes. Their analysis by gas chromatography (GC) is often challenging due to their high polarity, low volatility, and tendency to interact with the active sites in the GC system, leading to poor peak shapes and inaccurate quantification.[1][2] Derivatization is a chemical modification process that converts these polar primary amines into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detectability.[3][4] This document provides detailed application notes and protocols for the most common derivatization techniques used for the GC analysis of primary amines.

Introduction to Derivatization for Primary Amines

The primary goal of derivatizing primary amines for GC analysis is to replace the active hydrogen atoms on the amino group with a less polar functional group.[2][5] This modification leads to several advantages:

-

Increased Volatility: The derivatives are more volatile, allowing them to be analyzed at lower temperatures, which minimizes the risk of thermal degradation.[1][3]

-

Improved Peak Shape: Derivatization reduces the interaction of the amines with the stationary phase and the inlet, resulting in sharper, more symmetrical peaks.[1]

-

Enhanced Sensitivity: The introduction of specific functional groups, such as those containing fluorine atoms, can significantly increase the sensitivity of detection, particularly with an electron capture detector (ECD).[1][6]

-

Improved Separation: Derivatization can enhance the differences between similar amine structures, leading to better chromatographic resolution.[7]

-

Enantiomeric Resolution: Chiral derivatizing agents can be used to separate enantiomers of primary amines on a non-chiral GC column.[2][8]

The most common derivatization techniques for primary amines fall into three main categories: silylation, acylation, and alkylation .

Silylation

Silylation involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group or other silyl groups.[5][9] It is a widely used technique for derivatizing a variety of polar compounds, including amines.[9][10]

Reaction Principle: The lone pair of electrons on the nitrogen atom of the primary amine attacks the silicon atom of the silylating reagent, leading to the displacement of a leaving group and the formation of a silyl derivative.

Common Silylating Reagents:

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

N,O-bis(trimethylsilyl)acetamide (BSA)[1]

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[1]

-

Trimethylchlorosilane (TMCS) - often used as a catalyst[1][9]

Advantages of Silylation:

Disadvantages of Silylation:

-

Silylating reagents and their derivatives are sensitive to moisture, requiring anhydrous conditions.[1][10]

-

Can sometimes produce multiple derivatives for a single analyte.[3]

Quantitative Data for Silylation

| Reagent | Analyte Type | Reaction Conditions | Detection Limit | Reference |

| BSTFA | Primary Amines | 75°C for 30 min | Not Specified | [4] |

| MTBSTFA | Primary Amines | Not Specified | Not Specified | [1] |

Experimental Protocol: Silylation of Primary Amines with BSTFA

Materials:

-

Primary amine sample

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

-

Reaction vials with PTFE-lined caps

-

Heating block or oven

-

GC-MS or GC-FID system

Procedure:

-

Sample Preparation: Accurately weigh or pipette a known amount of the primary amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of the anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).

-

Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system.

Caption: Workflow for silylation of primary amines.

Acylation

Acylation involves the introduction of an acyl group (-COR) into the primary amine, forming an amide.[1][11] This is a very common and effective derivatization technique for amines.[12]

Reaction Principle: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the acylating reagent (e.g., an acid anhydride or acid halide). This results in the formation of a stable amide derivative.

Common Acylating Reagents:

-

Pentafluoropropionic anhydride (PFPA)[6]

-

Propyl chloroformate[14]

-

Pentafluorobenzoyl chloride (PFBCl)[1]

Advantages of Acylation:

-

Forms stable derivatives.[12]

-

Fluorinated acylating reagents significantly enhance sensitivity for ECD.[6]

-

Can be performed in aqueous solutions with some reagents (e.g., chloroformates).[1]

Disadvantages of Acylation:

-

Many reagents are sensitive to moisture and require anhydrous conditions.[1]

-

Acidic byproducts may need to be removed before GC analysis.[7]

Quantitative Data for Acylation

| Reagent | Analyte Type | Reaction Conditions | Detection Limit | Reference |

| TFAA | Amphetamine | Not Specified | Not Specified | [3] |

| HFBA | Spermidine, Spermine | Not Specified | Not Specified | [13] |

| Propyl Chloroformate | Primary Amines | Room temp, 1-5 min | Not Specified | [14] |

Experimental Protocol: Acylation of Primary Amines with TFAA

Materials:

-

Primary amine sample

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

-

Reaction vials with PTFE-lined caps

-

Heating block or oven

-

GC-MS or GC-ECD system

Procedure:

-

Sample Preparation: Place a known amount of the primary amine sample into a reaction vial. If necessary, evaporate the solvent to dryness.

-

Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.

-

Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.

-

Byproduct Removal (Optional but Recommended): After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen. Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection.

-

Analysis: Inject 1 µL of the final solution into the GC.

Caption: Workflow for acylation of primary amines.

Alkylation

Alkylation involves the replacement of an active hydrogen with an alkyl or aralkyl group.[5] For primary amines, this typically leads to the formation of secondary or tertiary amines.

Reaction Principle: The primary amine acts as a nucleophile and displaces a leaving group from an alkyl halide or another alkylating agent. A significant challenge with the direct alkylation of primary amines is over-alkylation, where the initially formed secondary amine, being more nucleophilic than the primary amine, reacts further to form a tertiary amine and even a quaternary ammonium salt.[15]

Common Alkylating Reagents:

-

Alkyl halides (e.g., methyl iodide, ethyl bromide) - Prone to over-alkylation.[15]

-

Pentafluorobenzyl bromide (PFBBr) - Useful for introducing a strongly electron-capturing group.[5][14]

-

Chloroformates (e.g., methyl chloroformate, ethyl chloroformate) - Technically an acylation, but often grouped with alkylation methods, leading to carbamate formation.[1][10]

Advantages of Alkylation:

-

Can introduce specific groups for enhanced detection (e.g., PFB group for ECD).[14]

-

Some methods, like using chloroformates, can be performed in aqueous solutions.[14]

Disadvantages of Alkylation:

-

Direct alkylation with alkyl halides often leads to a mixture of products.[15]

-

Reactions can be slower than silylation or acylation.

Quantitative Data for Alkylation (Carbamate Formation)

| Reagent | Analyte Type | Reaction Conditions | Detection Limit | Reference |

| Ethyl Chloroformate | Pregabalin | Not Specified | Not Specified | [3] |

| Methyl Chloroformate | Amino & Non-amino acids | Instantaneous, no heating | Not Specified | [10] |

| Pentafluorobenzyl Chloroformate | Primary & Secondary Amines | Room temp, aqueous | Not Specified | [1] |

Experimental Protocol: Derivatization with an Alkyl Chloroformate

This protocol describes the formation of a carbamate derivative, which is a common and reliable method for derivatizing primary amines.[1]

Materials:

-

Primary amine sample

-

Alkyl chloroformate (e.g., propyl chloroformate)[14]

-

Aprotic solvent (e.g., acetonitrile)

-

Basic buffer (e.g., sodium borate, pH 9-10)[14]

-

Extraction solvent (e.g., hexane)

-

Reaction vials

Procedure:

-

Sample Preparation: Prepare the primary amine sample in an aqueous solution or the basic buffer.

-

Reagent Preparation: Prepare a solution of the alkyl chloroformate in the aprotic solvent.

-

Reaction: In a reaction vial, mix equal volumes of the amine solution and the chloroformate solution. Shake vigorously for 1-5 minutes at room temperature.[14]

-

Extraction: Add the extraction solvent (e.g., hexane) to the reaction mixture and shake to extract the derivatized amine into the organic layer.

-

Phase Separation: Allow the layers to separate. The top organic layer contains the derivatized analyte.[14]

-

Analysis: Carefully remove the top organic layer and inject it into the GC system.

Caption: Workflow for chloroformate derivatization.

Chiral Derivatization

For the separation of enantiomers of primary amines, a chiral derivatizing agent (CDA) is used. The CDA, which is enantiomerically pure, reacts with both enantiomers of the amine to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.[2][7]

Reaction Principle: (R,S)-Amine + (R)-CDA → (R,R)-Diastereomer + (S,R)-Diastereomer

Common Chiral Derivatizing Reagents:

-

N-trifluoroacetyl-L-prolyl chloride (TPC)

-

Mosher's acid chloride (MTPA-Cl)

-

(-)-Menthyl chloroformate

Protocol: The experimental protocols for chiral derivatization are similar to those for acylation, using the chiral acylating agent in place of an achiral one. The key is to ensure the reaction goes to completion to avoid kinetic resolution, which can lead to inaccurate enantiomeric ratio determination.

Summary and Comparison of Techniques

| Technique | Reagents | Advantages | Disadvantages | Best For |

| Silylation | BSTFA, MSTFA, MTBSTFA | Highly reactive, good for -OH and -NH groups | Moisture sensitive, derivatives can be unstable | General purpose, multi-functional analytes |

| Acylation | TFAA, PFPA, HFBA, Chloroformates | Stable derivatives, enhances ECD sensitivity | Anhydrous conditions often needed, acidic byproducts | Trace analysis with ECD, robust applications |

| Alkylation | PFBBr, Chloroformates | Stable derivatives, can be done in aqueous phase | Over-alkylation with alkyl halides is a major issue | Introducing specific functional groups for detection |

Choosing the Right Technique: The selection of the appropriate derivatization technique depends on several factors:

-

The nature of the analyte: The presence of other functional groups can influence reagent choice.

-